(E)-3-(Furan-2-yl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(Furan-2-yl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)prop-2-en-1-one, also known as FPA-124, is a small molecule drug that has attracted attention due to its potential therapeutic applications. FPA-124 has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of various diseases, including cancer, multiple sclerosis, and Alzheimer's disease.
Scientific Research Applications
Synthesis and Application in Organic Synthesis
- Gold(I)-Catalyzed Cyclization/Nucleophilic Substitution : A method involving gold(I)-catalyzed cyclization/nucleophilic substitution has been developed to efficiently synthesize polysubstituted pyrrolin-4-ones from readily available ynones. This method also allows for the synthesis of 3-iodopyrrolin-4-one derivatives under similar conditions (Miaskiewicz et al., 2016).
- Synthesis of Polysubstituted Furans/Pyrroles : Reactions of propargyl alcohols and terminal alkynes under different conditions lead to the selective formation of 1,4-diynes and polysubstituted furans/pyrroles, showcasing an atom-economical synthesis approach (Wang et al., 2011).
Medicinal Chemistry and Drug Design
- DNA Intercalative Human Topoisomerase IIα Catalytic Inhibitor : A novel compound, synthesized using a microwave-assisted method, has been identified as a DNA intercalative human topoisomerase IIα catalytic inhibitor, showing potential in anticancer activity with less DNA toxicity compared to etoposide (Jeon et al., 2017).
Supramolecular Chemistry
- Pyridine/Pyridinium Symmetrical Bisamides : The study on pyrrole and furan-based pyridine/pyridinium bisamides explores their use as supramolecular gelators, with applications in selective sensing and drug release, indicating the versatility of furan and pyrrole derivatives in functional material design (Panja et al., 2018).
Anticancer and Anti-inflammatory Applications
- Anti-inflammatory Activity : Research into the anti-inflammatory activity of furan-pyridin-propenone derivatives has revealed their potential in inhibiting the production of nitric oxide and tumor necrosis factor-alpha, highlighting the therapeutic potential of these compounds (Lee et al., 2006).
Chemical Synthesis of Heterocyclic Compounds
- Ceric Ammonium Nitrate-Mediated Oxidative Cyclization : This method has been employed to synthesize spiro-lactams and polysubstituted pyrroles, demonstrating the broad synthetic applications of furan and pyrrole derivatives in the development of new chemical entities (Peng et al., 2016).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(6-5-13-4-3-9-18-13)16-10-12(11-16)15-7-1-2-8-15/h3-6,9,12H,1-2,7-8,10-11H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZWKULVHWLEPW-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2CN(C2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]prop-2-en-1-one |
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